4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a thiomorpholine ring fused with a chloropyrido-pyrimidine moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine typically involves the reaction of morpholine with 2,4-dichloropyrido[3,2-d]pyrimidine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrido-pyrimidine ring can be substituted by other nucleophiles.
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF (Dimethylformamide) as a solvent.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of various substituted derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an inhibitor of specific enzymes and receptors, which could lead to the development of new therapeutic agents.
Material Science: Used as a building block for the synthesis of novel materials with unique properties.
Biological Studies: Studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine
- 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine
Uniqueness
4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications .
Properties
Molecular Formula |
C11H11ClN4S |
---|---|
Molecular Weight |
266.75 g/mol |
IUPAC Name |
4-(2-chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine |
InChI |
InChI=1S/C11H11ClN4S/c12-11-14-8-2-1-3-13-9(8)10(15-11)16-4-6-17-7-5-16/h1-3H,4-7H2 |
InChI Key |
UNHZIDXFJVJOPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=NC(=NC3=C2N=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.